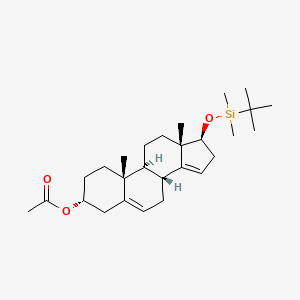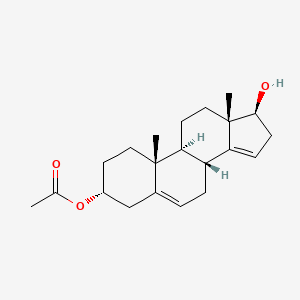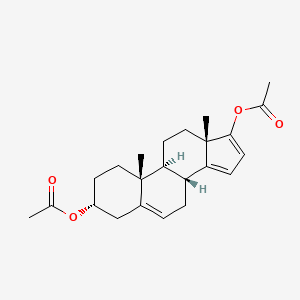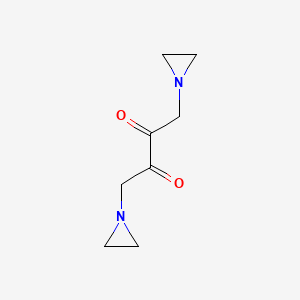
1,4-Bis(aziridin-1-yl)butane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,4-Bis(aziridin-1-yl)butane-2,3-dione is a compound with the molecular formula C8H12N2O2 . It is also known by other names such as 1,4-Di(aziridin-1-yl)butane-2,3-dione .
Synthesis Analysis
The synthesis of 1,4-Bis(aziridin-1-yl)butane-2,3-dione derivatives has been reported in the literature . The compound is used for the synthesis of some 2,3-butanedione derivatives .Molecular Structure Analysis
The molecular structure of 1,4-Bis(aziridin-1-yl)butane-2,3-dione consists of two aziridine groups attached to a butane-2,3-dione core . The InChI string for the compound is InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 .Physical And Chemical Properties Analysis
The molecular weight of 1,4-Bis(aziridin-1-yl)butane-2,3-dione is 168.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 168.089877630 g/mol . The topological polar surface area is 40.2 Ų .Scientific Research Applications
Chemical Synthesis
Scientific Field
Organic Chemistry
Application Summary
The compound serves as a precursor for the synthesis of various 2,3-butanedione derivatives, which are valuable intermediates in organic synthesis .
Experimental Procedures
Synthetic chemists utilize BZBD in reactions under controlled conditions, often involving catalysts and other reagents, to produce desired derivatives.
Results Summary
The yield and purity of the synthesized derivatives are critical outcomes, with BZBD providing a reliable pathway for the production of high-purity chemicals.
Pharmaceutical Research
Scientific Field
Pharmacology
Application Summary
BZBD’s role in pharmaceutical research extends to the synthesis of compounds with potential therapeutic applications .
Experimental Procedures
Pharmaceutical researchers employ BZBD in drug discovery processes, synthesizing new molecules and testing their biological activities.
Results Summary
The success of these experiments is measured by the biological efficacy and safety profile of the synthesized compounds, which are often reported in peer-reviewed publications.
Industrial Applications
Scientific Field
Industrial Chemistry
Application Summary
In industrial settings, BZBD is used for the synthesis of specialty chemicals, including polymers and advanced materials .
Experimental Procedures
Industrial chemists apply BZBD in large-scale reactions, optimizing conditions for maximum efficiency and yield.
Results Summary
The industrial application of BZBD is evaluated based on the scalability of the synthesis process and the commercial viability of the products.
Environmental Studies
Scientific Field
Environmental Science
Application Summary
BZBD may be studied for its environmental impact, particularly its biodegradability and potential toxicity .
Experimental Procedures
Environmental scientists conduct studies to assess the breakdown of BZBD in various ecosystems and its effects on flora and fauna.
Results Summary
The findings from these studies contribute to the understanding of the environmental safety of chemicals and inform regulatory decisions.
Biological Experiments
Scientific Field
Biochemistry
Application Summary
BZBD is investigated for its interactions with biological macromolecules and its potential as a biochemical tool .
properties
IUPAC Name |
1,4-bis(aziridin-1-yl)butane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDPCQCAKDHMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC(=O)C(=O)CN2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666373 |
Source


|
| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
CAS RN |
90434-64-3 |
Source


|
| Record name | 1,4-Bis(aziridin-1-yl)butane-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


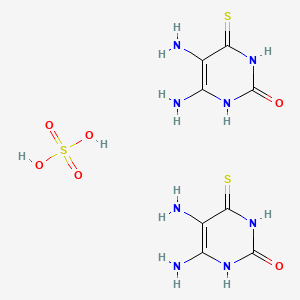
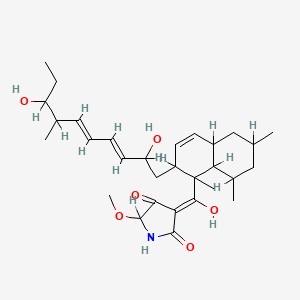
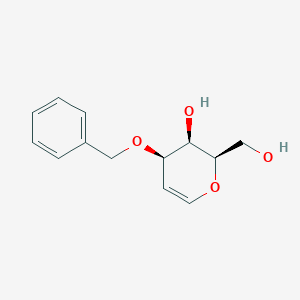
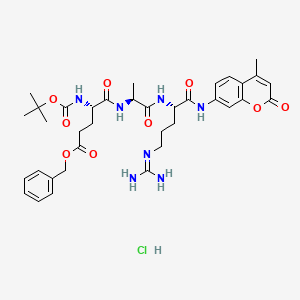

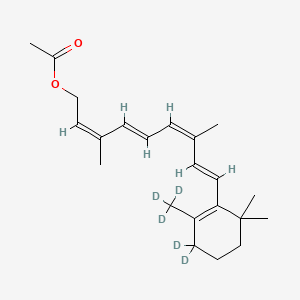
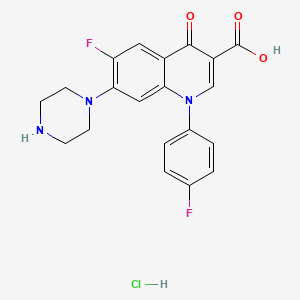
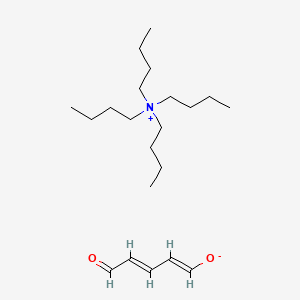
![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)
